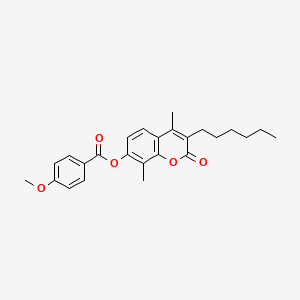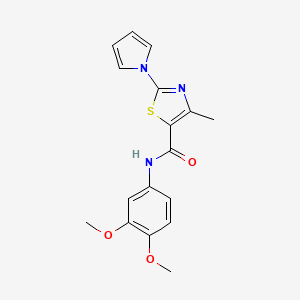![molecular formula C22H16N4O2S2 B11147322 2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11147322.png)
2-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of thiazolidine, oxazole, and carbonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazolidine ring: This can be achieved by the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the oxazole ring: This step often involves the cyclization of an α-aminoketone with a nitrile in the presence of a dehydrating agent.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, alkylated compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Biological Probes: Can be used as a probe to study biological pathways.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Production: Potential use in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with receptors to alter their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Compounds with a thiazolidine ring, used in diabetes treatment.
Oxazole derivatives: Compounds with an oxazole ring, used in various medicinal applications.
Carbonitrile compounds: Compounds with a carbonitrile group, used in organic synthesis.
Uniqueness
2-{[(5Z)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-[(4-METHYLPHENYL)AMINO]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H16N4O2S2 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(2Z)-2-[(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]-5-(4-methylphenyl)imino-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H16N4O2S2/c1-14-7-9-16(10-8-14)24-20-17(12-23)25-19(28-20)11-18-21(27)26(22(29)30-18)13-15-5-3-2-4-6-15/h2-11,27H,13H2,1H3/b19-11-,24-20? |
Clave InChI |
QJZQJASBWROIBP-QZEQKTIESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C2C(=N/C(=C/C3=C(N(C(=S)S3)CC4=CC=CC=C4)O)/O2)C#N |
SMILES canónico |
CC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CC4=CC=CC=C4)O)O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11147261.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(4-methoxyphenethyl)acetamide](/img/structure/B11147272.png)
![5-methoxy-1-methyl-N-{(2S)-4-(methylsulfanyl)-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxobutan-2-yl}-1H-indole-2-carboxamide](/img/structure/B11147275.png)

![N~2~-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1-benzofuran-2-carboxamide](/img/structure/B11147279.png)
![N-{2-[(E)-1-cyano-2-(furan-2-yl)ethenyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B11147285.png)

![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide](/img/structure/B11147291.png)
![7-Chloro-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11147298.png)


![(3,4-dimethoxyphenyl)(5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-yl)methanone](/img/structure/B11147316.png)

